N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine
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Overview
Description
N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine is an organic compound that features a naphthalene core substituted with a pyridine moiety and dibutylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by reduction.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated naphthalene compound in the presence of a palladium catalyst.
Attachment of Dibutylamine Groups: The final step involves the alkylation of the naphthalene core with dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to bind to specific sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-1-naphthylamine: Similar structure but lacks the pyridine moiety.
N,N-Dibutyl-2-naphthylamine: Similar structure with the amine groups attached at different positions on the naphthalene core.
N,N-Dibutyl-5-(pyridin-2-yl)naphthalen-2-amine: Similar structure with the pyridine moiety attached at a different position.
Uniqueness
N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine is unique due to the specific positioning of the pyridine moiety and the ethenyl linkage, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and reactivity .
Properties
CAS No. |
591253-57-5 |
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Molecular Formula |
C25H30N2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N,N-dibutyl-5-(2-pyridin-3-ylethenyl)naphthalen-2-amine |
InChI |
InChI=1S/C25H30N2/c1-3-5-17-27(18-6-4-2)24-14-15-25-22(10-7-11-23(25)19-24)13-12-21-9-8-16-26-20-21/h7-16,19-20H,3-6,17-18H2,1-2H3 |
InChI Key |
XSUUPMSQFFIEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
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